

# Introduction to Spindle Pole Body and Cross-Species Complementation

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The Spindle Pole Body (**SPB**) in yeast is the functional equivalent of the mammalian centrosome, acting as the primary microtubule-organizing center.[1] It is a complex, multilayered organelle embedded in the nuclear envelope that plays a critical role in cell division by organizing the mitotic spindle.[1] Due to the conserved nature of many core cellular processes, yeast serves as an excellent model system to study the function of human genes, particularly those involved in cell cycle regulation and chromosome stability.

Cross-species complementation is a genetic technique where a gene from one species is expressed in another species that lacks the functional ortholog. If the foreign gene can rescue the loss-of-function phenotype of the native gene, it is said to "complement" it, suggesting functional conservation. This approach is particularly valuable for:

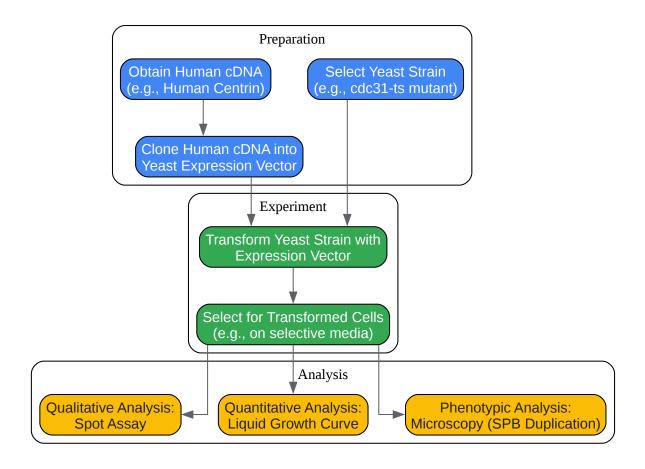
- Validating gene function: Demonstrating that a human gene can perform the same essential function as its yeast counterpart.
- Studying human genetic variants: Assessing the functional impact of mutations found in human diseases.
- High-throughput drug screening: Developing humanized yeast strains to screen for compounds that target a specific human protein.

This guide will focus on the application of these assays to **SPB** genes, using the well-studied yeast gene CDC31 and its human orthologs, the centrins, as a primary example.



### The Experimental Workflow

A typical cross-species complementation assay in yeast involves a series of well-defined steps, from strain selection to phenotypic analysis.



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**Figure 1:** Experimental workflow for a cross-species complementation assay.

# Quantitative Data Presentation: Complementation of Yeast cdc31 with Human Centrins



The yeast gene CDC31 encodes a centrin protein that is essential for **SPB** duplication.[2] Humans have three centrin orthologs: CETN1, CETN2, and CETN3. Studies have investigated whether these human centrins can functionally replace Cdc31p in yeast. The results highlight the nuanced outcomes of complementation assays.

Yeast Strain	Human Gene Expressed	Complementat ion Outcome	Phenotype at Restrictive Temperature	Reference
cdc31-ts	None (empty vector)	No	Lethal (no growth)	[2]
cdc31-ts	Yeast CDC31 (positive control)	Yes	Normal growth	[2]
cdc31-ts	Human CETN1	No	Lethal (no growth)	[2]
cdc31-ts	Human CETN2	Yes	Normal growth	[1]
cdc31-ts	Human CETN3	No (Dominant Negative)	Blocked SPB duplication	[2]

Table 1: Summary of Cross-Species Complementation Results for Yeast CDC31

Note: "ts" refers to a temperature-sensitive allele, which is functional at a permissive temperature (e.g., 25°C) but non-functional at a restrictive temperature (e.g., 37°C).

## **Experimental Protocols**

Below are detailed methodologies for the key experiments involved in a cross-species complementation assay.

#### **Yeast Strain and Plasmid Construction**

 Yeast Strain: A temperature-sensitive mutant of the target SPB gene (e.g., cdc31-ts) is commonly used. This allows for conditional inactivation of the yeast protein.



- Plasmid: The human cDNA is cloned into a yeast expression vector.[3][4] Key features of the vector include:
  - A yeast-selectable marker (e.g., URA3, LEU2) for selecting transformed cells.
  - A yeast promoter to drive the expression of the human gene (e.g., the constitutive GPD promoter or the inducible GAL1 promoter).
  - A centromeric (CEN) sequence for stable, low-copy-number maintenance.

#### **Yeast Transformation**

The lithium acetate/polyethylene glycol (LiAc/PEG) method is a standard and efficient procedure for introducing plasmid DNA into yeast cells.

- Grow the yeast strain overnight in liquid YPD medium.
- Dilute the overnight culture into fresh YPD and grow to mid-log phase.
- Harvest the cells by centrifugation and wash with sterile water.
- Resuspend the cells in a solution of LiAc.
- Incubate the cell suspension with the plasmid DNA and carrier DNA (e.g., sheared salmon sperm DNA).
- Add a solution of PEG and LiAc and incubate.
- Heat shock the cells at 42°C for 15-25 minutes.
- Pellet the cells, remove the transformation mix, and resuspend in sterile water.
- Plate the cell suspension on selective agar medium (e.g., synthetic complete medium lacking uracil if using a URA3-marked plasmid).
- Incubate the plates for 2-4 days until colonies appear.

### **Spot Assay for Qualitative Growth Analysis**



The spot assay is a simple and rapid method to assess the ability of a human gene to complement a yeast mutation.[5][6][7][8][9]

- Grow the transformed yeast strains overnight in liquid selective medium.
- Normalize the cell densities of all cultures (e.g., to an OD600 of 1.0).
- Prepare a 10-fold serial dilution series for each culture in sterile water or media.
- Spot a small volume (e.g., 5 μL) of each dilution onto two sets of agar plates: one for the permissive temperature and one for the restrictive temperature.
- Incubate the plates for 2-3 days.
- Document the growth by photographing the plates. Complementation is indicated by growth at the restrictive temperature.

#### **Liquid Growth Curve for Quantitative Analysis**

For a more quantitative measure of complementation, growth rates in liquid culture can be determined.

- Inoculate the transformed yeast strains into liquid selective medium.
- Incubate at the permissive temperature overnight.
- Dilute the cultures to a low starting OD600 (e.g., 0.1) in fresh pre-warmed medium.
- Incubate the cultures at the restrictive temperature in a shaking incubator or a microplate reader.
- Measure the OD600 at regular intervals over 24-48 hours.
- Plot the OD600 values over time to generate growth curves and calculate the doubling time for each strain.

#### **Microscopy for Phenotypic Analysis**



To directly assess the rescue of the cellular defect, microscopy can be used to visualize the **SPB**.

- Grow the transformed yeast strains in liquid selective medium at the permissive temperature.
- Shift the cultures to the restrictive temperature for a defined period to induce the mutant phenotype.
- Fix the cells (e.g., with formaldehyde).
- Prepare the cells for immunofluorescence microscopy by permeabilizing the cell wall and
  incubating with primary antibodies against SPB components (e.g., anti-tubulin to visualize
  the spindle) and fluorescently labeled secondary antibodies.
- Visualize the cells using a fluorescence microscope and quantify the percentage of cells with a specific defect (e.g., unduplicated SPBs).

## **Comparison with Alternative Methods**

While cross-species complementation is a powerful tool, it is often used in conjunction with other techniques to provide a comprehensive understanding of protein function.



Method	Principle	Advantages	Disadvantages
Cross-Species Complementation	In vivo functional replacement of a gene.	Provides in vivo functional data; rapid and cost-effective; amenable to high-throughput screening.	Lack of complementation does not definitively mean lack of functional conservation; potential for misinterpretation due to differing cellular contexts.
Yeast Two-Hybrid (Y2H)	Detects protein- protein interactions in vivo by reconstituting a transcription factor. [10][11][12][13][14]	High-throughput screening for interaction partners; provides in vivo interaction data.	High rate of false positives and false negatives; interactions must occur in the nucleus.
In Vitro Reconstitution	Purified proteins are mixed to study their interactions and assembly into larger complexes.	Allows for the study of direct interactions in a controlled environment; can reveal biochemical mechanisms.	Lacks the in vivo cellular context; can be technically challenging and timeconsuming.
Co- immunoprecipitation (Co-IP)	An antibody to a target protein is used to pull down the protein and its binding partners from a cell lysate.[15]	Detects interactions in a near-native cellular context; can identify components of a protein complex.	May not detect transient or weak interactions; depends on the availability of a specific antibody.
Structural Analysis (e.g., X-ray crystallography, Cryo- EM)	Determines the three- dimensional structure of proteins and protein complexes.[16]	Provides high- resolution structural information, offering insights into mechanism.	Technically demanding; not all proteins can be crystallized or are suitable for cryo-EM.

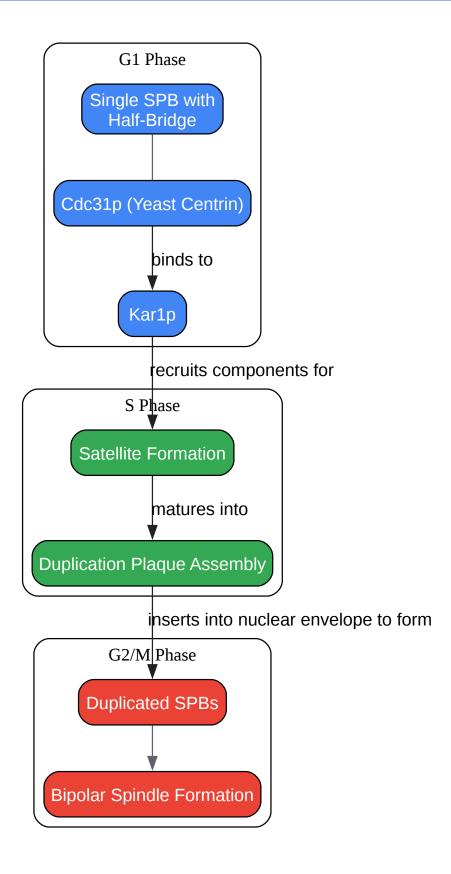
Table 2: Comparison of Methods for Studying SPB Gene Function



## **Signaling Pathways and Logical Relationships**

The duplication of the **SPB** is a tightly regulated process that is integral to the cell cycle. The following diagram illustrates the central role of Cdc31p in this pathway.





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**Figure 2:** Simplified pathway of **SPB** duplication involving Cdc31p.



#### Conclusion

Cross-species complementation assays in yeast provide a robust and versatile platform for studying the function of **SPB** genes and their orthologs from other species. By combining qualitative and quantitative phenotypic analyses, researchers can gain valuable insights into the functional conservation of these essential proteins. When integrated with other biochemical and genetic techniques, these assays contribute to a comprehensive understanding of the molecular mechanisms governing cell division and chromosome stability, with significant implications for both basic research and the development of novel therapeutics.

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